2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine
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Overview
Description
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is a chemical compound with the molecular formula C8H8ClN It is a derivative of cyclopenta[B]pyridine and is characterized by the presence of a chlorine atom at the 2-position and an amine group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine. One common method involves the use of 2,3-cyclopentenopyridine as a starting material, which undergoes direct oxidation to form the desired compound. This reaction is catalyzed by manganese(II) triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine can undergo various types of chemical reactions, including:
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of biological pathways through its interaction with enzymes or receptors. Further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Cyclopentenopyridine
- 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine
- 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carboxylic acid hydrate
Uniqueness
2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-2-5-1-3-6(10)8(5)11-7/h2,4,6H,1,3,10H2 |
InChI Key |
YALKFRLJYPZINN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)N=C(C=C2)Cl |
Origin of Product |
United States |
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